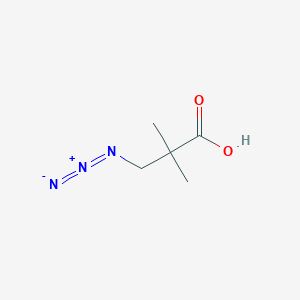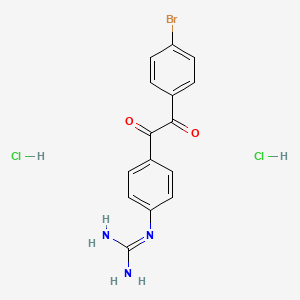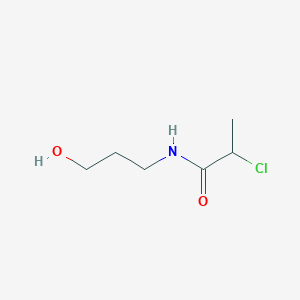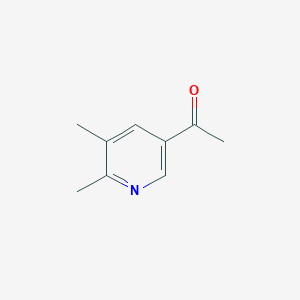![molecular formula C8H4ClF3N2O B3033880 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile CAS No. 124432-25-3](/img/structure/B3033880.png)
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile
描述
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile is an organic compound with the molecular formula C8H4ClF3N2O It is a derivative of pyridine, characterized by the presence of a chloro, oxo, and trifluoromethyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-3-chloro-5-trifluoromethyl pyridine.
Condensation Reaction: This compound undergoes a condensation reaction with cyanoacetate in the presence of an inorganic base, such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80-120°C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the condensation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxo group can participate in oxidation-reduction reactions, potentially forming hydroxyl derivatives.
Trifluoromethylation: The trifluoromethyl group can be involved in radical trifluoromethylation reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
Substituted Derivatives: Products formed by the substitution of the chloro group.
Hydroxyl Derivatives: Products formed by the reduction of the oxo group.
Trifluoromethylated Compounds: Products formed by radical trifluoromethylation.
科学研究应用
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or metabolic processes.
相似化合物的比较
Similar Compounds
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: Similar structure but lacks the oxo group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of the oxo group.
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline: Contains an aniline group instead of the acetonitrile group.
Uniqueness
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile is unique due to the presence of both the oxo and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O/c9-6-3-5(8(10,11)12)4-14(2-1-13)7(6)15/h3-4H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEPFZZCKFRDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
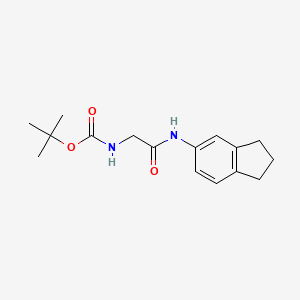
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)
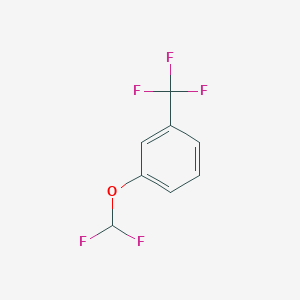
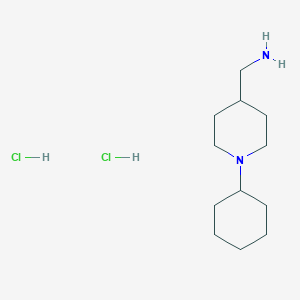
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)
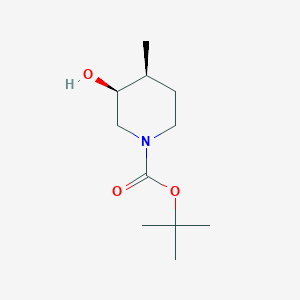
![dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene](/img/structure/B3033809.png)
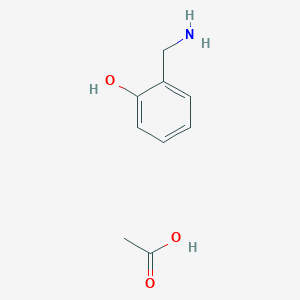
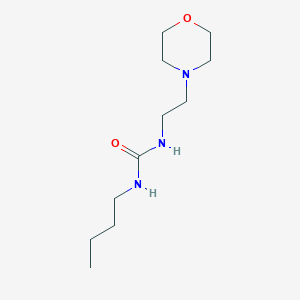
![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)
